4-(4-Nitrophenyl)oxazole
Overview
Description
4-(4-Nitrophenyl)oxazole is a chemical compound that has been the focus of various scientific studies due to its unique properties and potential applications in different fields of chemistry. This compound is characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the 4-position, which significantly influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of this compound and its derivatives involves several chemical strategies, including cycloaddition reactions, condensation, and the use of enamines. For instance, Almirante et al. (1986) detailed cycloaddition reactions of 4-nitrophenylazide with enamines, leading to the formation of cycloadducts with significant structural complexity (Almirante et al., 1986). Similarly, Abdallah et al. (2007) explored the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, yielding various derivatives through reactions with aromatic diazonium salt (Abdallah et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been examined through X-ray crystallography and computational methods, providing insight into their geometric and electronic configurations. For example, Hu et al. (2007) synthesized a related compound and analyzed its structure, revealing the orientations of different substituent rings relative to the triazole ring (Hu et al., 2007).
Scientific Research Applications
Crystal Structure Analysis : The crystal structures of aminodienes containing an oxazole fragment, including a variant of 4-(4-Nitrophenyl)oxazole, have been studied, providing insights into molecular design and interactions in crystallography (Rybakov et al., 2002).
Antioxidant and Anticancer Activity : Novel 2,4-disubstitued oxazoles, including derivatives of this compound, have been synthesized and evaluated for in vitro antioxidant and anticancer activities, highlighting their potential in pharmaceutical applications (Mathew et al., 2013).
Antibacterial Properties : Some this compound derivatives have been identified to possess antibacterial activity, useful in the development of new antibacterial agents (Reddy & Somayajulu, 1971).
Repositioning for Neglected Tropical Diseases : Research on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, related to this compound, has been conducted for potential use against visceral leishmaniasis, a neglected tropical disease (Thompson et al., 2016).
Diels–Alder Reaction Study : The reactivity of this compound in Diels–Alder reactions has been explored, contributing to organic chemistry and material science (Ibata et al., 1992).
Toxicity Studies : Acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and their derivatives, related to this compound, has been investigated, providing important data for drug safety (Shcherbak et al., 2014).
Anti-Anoxic Activity : Novel 4-arylazole derivatives, related to this compound, have been synthesized and evaluated for their anti-anoxic activities, indicating their potential in treating anoxia-related conditions (Ohkubo et al., 1995).
Antimicrobial Activity : Triazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities, contributing to the development of new antimicrobial agents (Upmanyu et al., 2011).
Flexible Synthesis of Functionalised 4-Aminooxazoles : A study on the efficient intermolecular reaction between an ynamide and an N-acylpyridinium N-aminide to synthesize complex 4-aminooxazoles indicates the versatility of oxazole derivatives in synthesis and catalysis (Gillie et al., 2016).
Synthesis of Biphenyl Oxazole Derivatives : Biphenyl oxazole derivatives, structurally related to this compound, have been synthesized and evaluated as inhibitors of nucleotide pyrophosphatase/phosphodiesterase, showing their potential in medicinal chemistry (Ahmad et al., 2020).
Safety and Hazards
4-(4-Nitrophenyl)oxazole is associated with certain safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future research directions for 4-(4-Nitrophenyl)oxazole and similar compounds are vast. Given their wide spectrum of biological activities, these compounds are likely to continue being a focus of research in medicinal chemistry . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , indicating potential future directions in the field of nanotechnology.
properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSISQMFQWBGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561723 | |
Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13382-61-1 | |
Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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